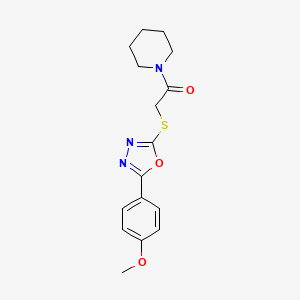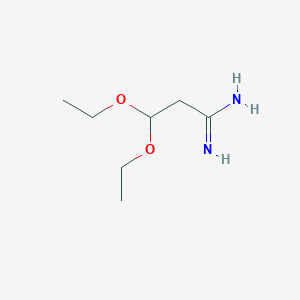
3,3-Diethoxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethoxypropanimidamide, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound that belongs to the class of imidamides, which are derivatives of imidazole. DEPA has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 3,3-Diethoxypropanimidamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, 3,3-Diethoxypropanimidamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell growth and proliferation. By inhibiting PKC activity, 3,3-Diethoxypropanimidamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3,3-Diethoxypropanimidamide has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 3,3-Diethoxypropanimidamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3,3-Diethoxypropanimidamide is its ease of synthesis. It can be synthesized using a simple and efficient method, making it a cost-effective compound for lab experiments. Additionally, 3,3-Diethoxypropanimidamide has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3,3-Diethoxypropanimidamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3,3-Diethoxypropanimidamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in treating different types of cancer and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, 3,3-Diethoxypropanimidamide has been shown to have potential as an anti-inflammatory agent, and further studies are needed to determine its efficacy in treating inflammatory diseases. Finally, research on the neuroprotective effects of 3,3-Diethoxypropanimidamide is still in its early stages, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 3,3-Diethoxypropanimidamide can be achieved through a simple and efficient method. The most commonly used method involves the reaction of 3,3-diethoxypropionitrile with ammonium carbonate in the presence of a solvent such as ethanol. The reaction yields 3,3-Diethoxypropanimidamide as a white crystalline solid with a high purity level. Other methods of synthesis include the reaction of 3,3-diethoxypropionitrile with ammonia or urea.
Aplicaciones Científicas De Investigación
3,3-Diethoxypropanimidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that 3,3-Diethoxypropanimidamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3,3-Diethoxypropanimidamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3,3-diethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSBDSMWZMWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=N)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxypropanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)
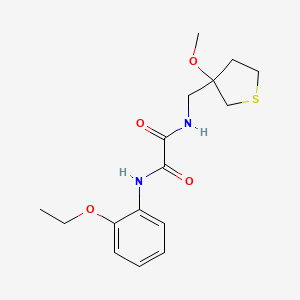

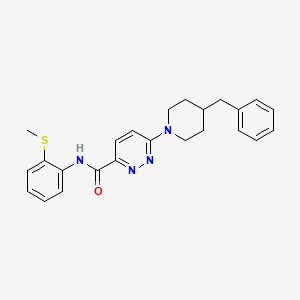
![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)
![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)
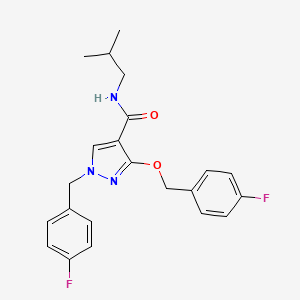
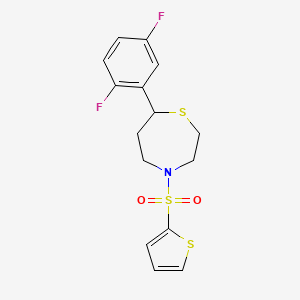

![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)
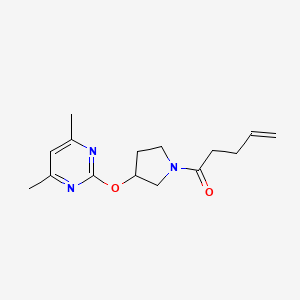
![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
